Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Methyl1-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl1-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of methyl cyanoacetate with hydrazine hydrate to form the triazole ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl1-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Methyl1-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl1-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
Methyl1-(cyanomethyl)-1H-1,2,3-triazole-5-carboxylate: A closely related compound with a different nitrogen arrangement in the triazole ring.
Ethyl1-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate: An ethyl derivative with similar chemical properties.
Uniqueness: Methyl1-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate is unique due to its specific substitution pattern and the presence of both a nitrile and a carboxylate group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H6N4O2 |
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Molecular Weight |
166.14 g/mol |
IUPAC Name |
methyl 2-(cyanomethyl)-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C6H6N4O2/c1-12-6(11)5-8-4-9-10(5)3-2-7/h4H,3H2,1H3 |
InChI Key |
GFMVYXOYXNANIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=NN1CC#N |
Origin of Product |
United States |
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